molecular formula C8H7BrN4 B6257202 2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline CAS No. 1610360-58-1

2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B6257202
CAS No.: 1610360-58-1
M. Wt: 239.1
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Description

2-Bromo-5-(1H-1,2,4-triazol-3-yl)aniline is a heterocyclic aromatic compound featuring an aniline backbone substituted with a bromine atom at position 2 and a 1H-1,2,4-triazole moiety at position 4. Its molecular formula is C₈H₇BrN₄, with a molecular weight of 262.58 g/mol . The compound’s structure combines the electron-withdrawing effects of bromine with the hydrogen-bonding capabilities of the triazole ring, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

1610360-58-1

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:

    Bromination of Aniline: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Triazole Ring: The brominated aniline is then subjected to a cyclization reaction with hydrazine derivatives to form the 1H-1,2,4-triazole ring. This step often requires the use of a solvent like ethanol and a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents for these reactions include sodium methoxide, potassium thiolate, and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding quinones, while reduction with sodium borohydride can produce amines.

    Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in DMF.

    Oxidation: Potassium permanganate in acetone.

    Reduction: Sodium borohydride in ethanol.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

The major products formed from these reactions include substituted anilines, quinones, and various biaryl or alkyne derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. For example, in anticancer studies, it may inhibit cell proliferation by targeting kinases or other regulatory proteins involved in cell cycle control .

Comparison with Similar Compounds

5-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline (CID 24707187)

  • Molecular Formula : C₈H₇BrN₄ (identical to the target compound).
  • Key Difference: The triazole is attached via its N1 position (vs.
  • Implications : The N1-substituted isomer may exhibit distinct reactivity in coupling reactions or interactions with biological targets due to differences in lone pair availability.

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

  • Molecular Formula : C₉H₁₀N₄ (MW 174.20 g/mol).
  • Key Difference : A methyl group at the triazole’s N4 position introduces steric hindrance and reduces polarity compared to the unsubstituted triazole in the target compound .

Heterocycle Variants

5-Bromo-2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]aniline (CID 28401538)

  • Molecular Formula : C₈H₈BrN₅S (MW 335.26 g/mol).
  • Key Difference : Replacement of triazole with a tetrazole ring and inclusion of a sulfanyl (-S-) linker.
  • The sulfanyl group increases molecular weight and may improve lipophilicity .

5-Bromo-2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline

  • Molecular Formula : C₁₄H₁₅BrN₄S (MW 351.26 g/mol).
  • Key Difference : Bulky dicyclopropyl substituents on the triazole and a sulfanyl bridge.
  • Implications :
    • Enhanced steric bulk could hinder binding to enzyme active sites.
    • Cyclopropyl groups may improve metabolic stability by resisting oxidative degradation .

Pharmacologically Active Analogs

N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides

  • Key Difference : A trifluoromethyl (-CF₃) group at the triazole’s C5 position and a sulfonamide linker.
  • Implications :
    • The -CF₃ group significantly increases electron-withdrawing effects, enhancing interactions with hydrophobic enzyme pockets (e.g., Plasmodium falciparum dihydropteroate synthase in antimalarial applications) .
    • Bromine in the target compound offers moderate electron withdrawal but may improve halogen bonding compared to -CF₃.

N-Methyl-4-(1-(4-Trifluoromethylphenyl)-1H-1,2,4-triazol-3-yl)aniline

  • Molecular Formula : C₁₆H₁₂F₃N₅ (MW 335.29 g/mol).
  • Key Difference : A trifluoromethylphenyl group at the triazole’s N1 position and methylation of the aniline’s amine.
  • Implications: The -CF₃ group enhances bioavailability and target affinity in kinase inhibition assays.

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Relevance
2-Bromo-5-(1H-1,2,4-triazol-3-yl)aniline C₈H₇BrN₄ 262.58 Br (C2), triazole (C5) Intermediate for antimalarials
5-Bromo-2-(1H-triazol-1-yl)aniline C₈H₇BrN₄ 262.58 Triazole (N1-substituted) Altered electronic profile
N-(5-CF₃-triazol-3-yl)benzenesulfonamide C₉H₈F₃N₅O₂S 319.25 -CF₃, sulfonamide Antimalarial lead compound
5-Bromo-2-(tetrazol-5-yl)sulfanylaniline C₈H₈BrN₅S 335.26 Tetrazole, -S- linker Enhanced lipophilicity

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